6-Chloroquinoxaline-2,3-diol
Overview
Description
Synthesis Analysis
The synthesis of quinoxaline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines involves the reaction of 2,3-dichloroquinoxaline with malononitrile and ethyl cyanoacetate . Another example is the synthesis of N-acyl-N'-dichloroacetyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalines, which is achieved through a two-step sequence starting from 6,7-dichloro-1,2,3,4-tetrahydroquinoxaline and dichloroacetyl chloride . These methods highlight the reactivity of chloro-substituted quinoxalines and their potential to undergo further functionalization.
Molecular Structure Analysis
The molecular structure of chloroquinoxaline derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and Mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC) was determined, revealing stabilizing interactions such as C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and their potential interactions with biological targets.
Chemical Reactions Analysis
Chloroquinoxaline derivatives can participate in various chemical reactions. For instance, 2,3-dichloroquinoxaline derivatives have been used to synthesize a variety of compounds, including 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines and s-triazolo[3,4-a]quinoxalines . These reactions often involve nucleophilic displacement and can be influenced by reaction conditions such as temperature. The reactivity of these compounds is an important consideration for their potential use in chemical synthesis and drug design.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoxaline derivatives are influenced by their molecular structure. For example, the presence of chlorine atoms can affect the electron distribution within the molecule, which in turn can influence properties such as solubility, melting point, and reactivity . The antioxidant activity of some chloroquinoline derivatives has been evaluated, showing good inhibition percentages compared to ascorbic acid . These properties are essential for the practical application of these compounds in various fields, including pharmaceuticals.
Scientific Research Applications
Use as Fluorescent Whiteners : 6-Chloroquinoxaline-2,3-diol derivatives have been evaluated for their potential as disperse dyes and fluorescent whiteners for polyester fibers, demonstrating their utility in textile and material sciences (Rangnekar & Tagdiwala, 1986).
Antiviral Research : While not directly about 6-Chloroquinoxaline-2,3-diol, related research on chloroquine highlights the potential of quinoxaline derivatives in antiviral treatments, such as those for COVID-19 (Touret & de Lamballerie, 2020).
Anti-Inflammatory and Analgesic Agents : Compounds synthesized from derivatives of 6-Chloroquinoxaline-2,3-diol have shown promising anti-inflammatory and analgesic activities, indicating their potential in pharmaceutical applications (Abu‐Hashem, Gouda, & Badria, 2010).
Diuretic Properties in Pharmacology : Research into allo- and isoalloxazine, related to 6-Chloroquinoxaline-2,3-diol, has explored its potential diuretic properties, contributing to the understanding of its pharmacological applications (Berezovskii, Glebova, Fedorova, & Aksel'rod, 1967).
Antibacterial and Anticancer Activity : Derivatives of 6-Chloroquinoxaline-2,3-diol have been synthesized and found to be active against various bacterial and cancer strains, suggesting their utility in developing new therapeutic agents (Podila & Omprakash, 2020).
Serotoninmimetic Activity : Certain quinoxaline derivatives, including those related to 6-Chloroquinoxaline-2,3-diol, have been reported to exhibit serotonin reuptake blocking and serotoninmimetic activities, indicating their potential in neurological and psychiatric applications (Lumma, Hartman, Saari, Engelhardt, Lotti, & Stone, 1981).
Antimicrobial Activity : Synthesized 6-Chloroquinoxaline-2,3-diol derivatives have shown significant antibacterial and antifungal activities, making them candidates for antimicrobial drug development (El-Atawy, Hamed, Alhadi, & Omar, 2019).
Safety And Hazards
properties
IUPAC Name |
6-chloro-1,4-dihydroquinoxaline-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOLFZACEWWIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064436 | |
Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinoxaline-2,3-diol | |
CAS RN |
6639-79-8 | |
Record name | 6-Chloro-1,4-dihydro-2,3-quinoxalinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6639-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dichloroquinoxaline-2,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6639-79-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1,4-dihydroquinoxaline-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.953 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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